

A Technical Guide to the Thermochemical Properties of 3-Ethyl-4,5-dimethyloctane

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Compound of Interest

Compound Name: 3-Ethyl-4,5-dimethyloctane

Cat. No.: B15458121

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Abstract: This document provides a comprehensive overview of the thermochemical data for **3-Ethyl-4,5-dimethyloctane** (CAS Registry Number: 62183-72-6).^{[1][2]} Due to a lack of available direct experimental measurements for this specific branched alkane, this guide focuses on established computational and estimation methodologies for determining its thermochemical properties. Detailed protocols for these methods are presented, along with a summary of estimated data in a structured format. Visual diagrams are provided to illustrate key computational workflows.

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated hydrocarbon with the chemical formula $C_{12}H_{26}$ and a molecular weight of 170.3348 g/mol.^{[1][2]} An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications in chemical research and development, including reaction modeling and process design. However, experimental thermochemical data for many complex organic molecules, including **3-Ethyl-4,5-dimethyloctane**, are not readily available in public databases.^{[3][4]}

This guide outlines the primary methodologies used to estimate these vital parameters, providing a framework for researchers to derive reliable thermochemical data in the absence of direct experimental values.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for **3-Ethyl-4,5-dimethyloctane** in the ideal gas phase at 298.15 K. These values are derived using group additivity methods, which are a common and reliable approach for estimating the thermochemical properties of organic compounds.[\[5\]](#)

Property	Symbol	Estimated Value	Units
Enthalpy of Formation	$\Delta_f H^\circ$	-345.8	kJ/mol
Standard Entropy	S°	568.2	J/mol·K
Heat Capacity (Constant Pressure)	C_p	313.7	J/mol·K

Note: These values are estimations and should be used with an understanding of the underlying methodology. The uncertainty in group additivity methods is typically within a few kJ/mol for enthalpy and J/mol·K for entropy and heat capacity.

Methodologies for Determining Thermochemical Data

In the absence of direct experimental data for **3-Ethyl-4,5-dimethyloctane**, two primary approaches are utilized: experimental methods applied to similar compounds and computational/estimation methods.

While no specific experimental data for **3-Ethyl-4,5-dimethyloctane** was found, the following are common experimental techniques used to determine the thermochemical properties of alkanes:

- **Calorimetry:** Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The substance is burned in a constant-volume container (a bomb calorimeter) with excess oxygen, and the heat released is measured.
- **Vapor Pressure Measurement:** The Clausius-Clapeyron equation allows for the calculation of the enthalpy of vaporization from vapor pressure measurements at different temperatures.[\[6\]](#)

Techniques such as torsion effusion are used for compounds with low volatility.[6]

- Spectroscopy: Statistical mechanics, combined with molecular parameters obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy for vibrational frequencies), can be used to calculate entropy and heat capacity.

Given the scarcity of experimental data for complex alkanes, computational and estimation methods are invaluable.[3][4]

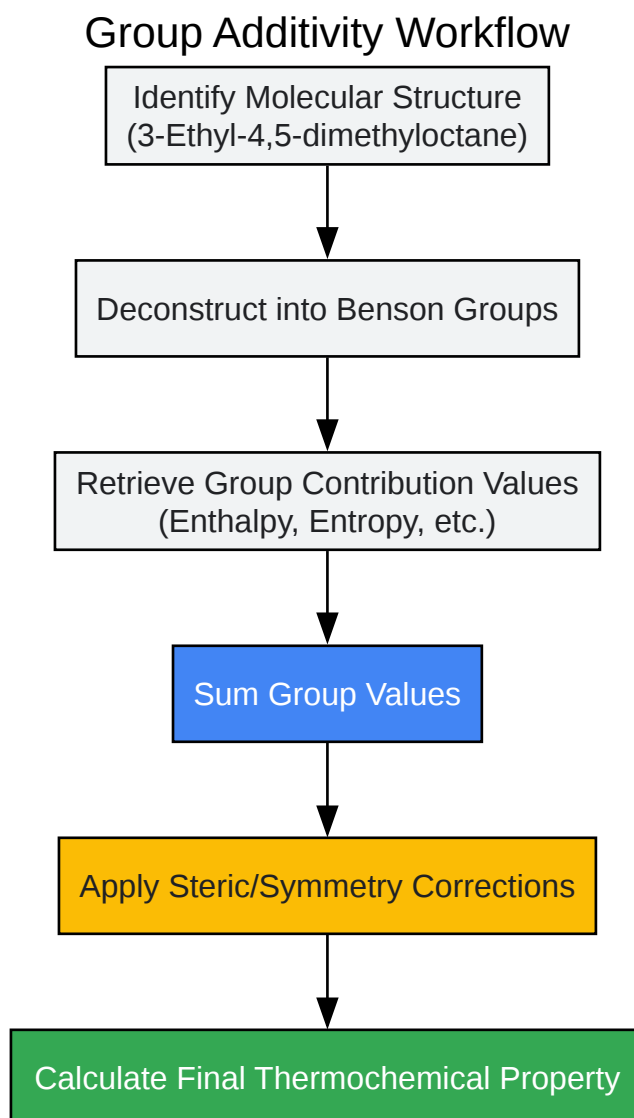
3.2.1. Group Additivity Method

This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[5] The Benson group additivity method is a widely used second-order approach that considers the nearest neighbors of each group.[5]

Protocol for Group Additivity Estimation of Enthalpy of Formation ($\Delta_f H^\circ$):

- Deconstruct the Molecule: Break down the **3-Ethyl-4,5-dimethyloctane** molecule into its constituent Benson groups.
- Sum Group Contributions: Add the established enthalpy contributions for each group.
- Apply Corrections: Incorporate any necessary corrections for stereoisomerism or steric strain. For alkanes, corrections for gauche interactions and methyl repulsions may be needed.[5]

The logical workflow for applying the group additivity method is illustrated in the diagram below.



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Caption: Workflow for the Group Additivity Method.

3.2.2. Ab Initio and Density Functional Theory (DFT) Calculations

Modern quantum chemical methods can predict molecular thermochemical data with high accuracy.[7] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[8]

- **Ab Initio Methods:** These are based on first principles without empirical parameters. High-level methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) provide results

approaching "chemical accuracy" (± 1 kcal/mol or ~ 4 kJ/mol).[7][9]

- Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of a system, offering a good balance between accuracy and computational cost.[8]

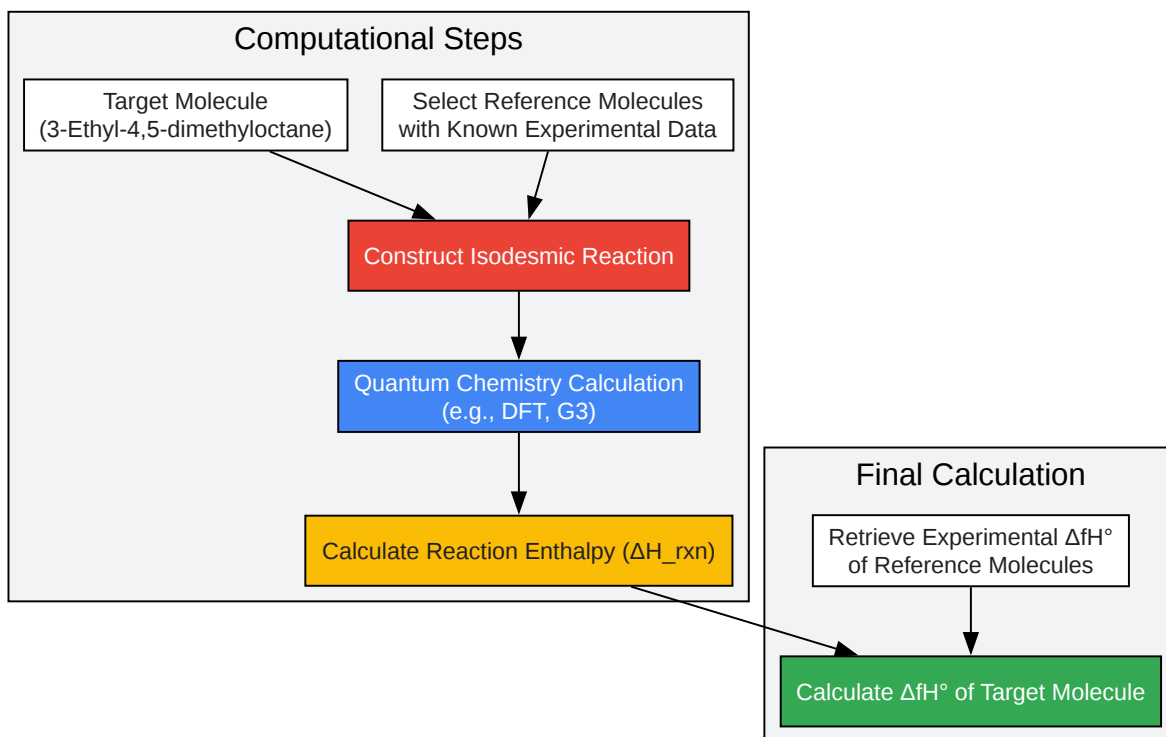
Protocol for Isodesmic Reaction Calculations:

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[7][10] This approach is highly effective for calculating the enthalpy of formation of a target molecule (like **3-Ethyl-4,5-dimethyloctane**) by leveraging accurate experimental data for simpler, related molecules.

- Define an Isodesmic Reaction: Construct a balanced reaction where **3-Ethyl-4,5-dimethyloctane** is the product, and the reactants are simpler alkanes with known experimental thermochemical data.
- Computational Energy Calculation: Use a reliable quantum chemical method (e.g., DFT with a suitable functional like B3LYP, or a higher-level ab initio method) to calculate the electronic energy of all species in the isodesmic reaction.
- Calculate Reaction Enthalpy: Determine the enthalpy of the isodesmic reaction from the computed electronic energies.
- Calculate Enthalpy of Formation: Use the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.

The following diagram illustrates the isodesmic reaction approach.

Isodesmic Reaction Workflow



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